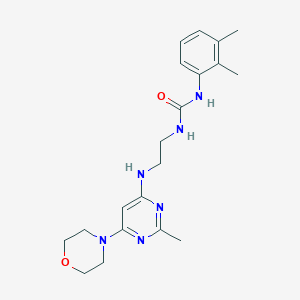
1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Specific InChI Key Here] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to function as an inhibitor of certain enzymes or receptors involved in various signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may bind to the active sites of target enzymes, inhibiting their activity and thus influencing metabolic pathways.
- Receptor Modulation: It may interact with specific receptors, altering their signaling capabilities and affecting physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity: Studies have shown that it possesses cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties: Preliminary investigations indicate that it may have antibacterial and antifungal activities, warranting further exploration in infectious disease contexts.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below are some notable findings:
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential for development as an anticancer therapeutic.
Case Study 2: Antimicrobial Activity
In a separate investigation, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed inhibition zones ranging from 12 to 20 mm, suggesting moderate antibacterial properties.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer cells) | >10 | Reduced cell viability |
| Antibacterial | Staphylococcus aureus | 50 | Inhibition zone: 15 mm |
| Antifungal | Candida albicans | 25 | Inhibition zone: 18 mm |
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-14-5-4-6-17(15(14)2)25-20(27)22-8-7-21-18-13-19(24-16(3)23-18)26-9-11-28-12-10-26/h4-6,13H,7-12H2,1-3H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDWPDDXHQCSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














